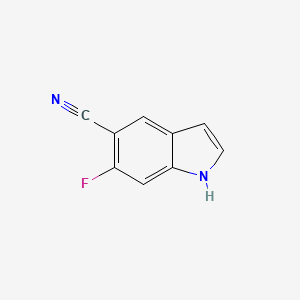

6-fluoro-1H-indole-5-carbonitrile

Overview

Description

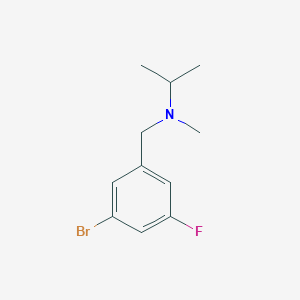

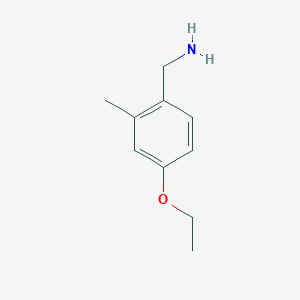

“6-fluoro-1H-indole-5-carbonitrile” is a compound with the molecular formula C9H5FN2 . It is a derivative of indole, which is a heterocyclic compound that is widely used in various fields due to its bioactive properties . The compound is related to other indole derivatives such as 5-Cyanoindole and 6-Fluoroindole .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the synthesis of 2-trifluoromethylindoles from indoles has been reported .Molecular Structure Analysis

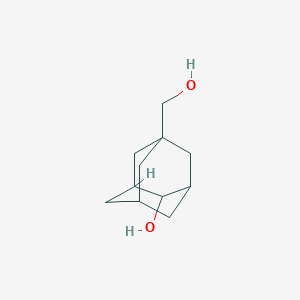

The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, which is substituted with a fluorine atom at the 6th position and a nitrile group at the 5th position .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . They can also be involved in chemoselective and regioselective preparation of benzoyl indoles .Scientific Research Applications

Indole Synthesis and Classification

Indoles, including structures similar to 6-fluoro-1H-indole-5-carbonitrile, have been a focal point in organic synthesis due to their presence in a wide range of natural products and pharmaceuticals. A review on indole synthesis provides a comprehensive classification of indole synthesis methods, illustrating the diverse approaches to constructing the indole core, which could encompass the synthesis of this compound derivatives. This classification aids in understanding the strategic methodologies for indole construction, potentially including the synthesis of fluorinated indoles (Taber & Tirunahari, 2011).

Fluorinated Compounds in Liquid Crystals

Fluorinated compounds, similar to this compound, have significant applications in the field of liquid crystals. The incorporation of fluorine atoms into liquid crystal structures can dramatically alter their physical properties, such as melting points, mesophase morphology, and optical anisotropy, which are crucial for the development of advanced display technologies (Hird, 2007).

Fluorophores in Molecular Imaging

The use of fluorophores in molecular imaging, particularly in cancer diagnosis, highlights the importance of fluorinated compounds in enhancing imaging techniques. Although the direct application of this compound as a fluorophore is not mentioned, the study of fluorophores' toxicity and utility in imaging provides insight into how fluorinated indoles could potentially be developed for diagnostic purposes (Alford et al., 2009).

Carbon-based Solid Acids

Research on carbon-based solid acids, including those derived from nitrile compounds, is pivotal in green chemistry. While this compound is not specifically mentioned, the exploration of carbon/silica-based catalysts and their applications in environmental and renewable energy studies could encompass the use of fluorinated nitriles as precursors or components in the synthesis of these materials (Mahajan & Gupta, 2019).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered important precursors for the synthesis of various bioactive molecules, and researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 6-fluoro-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The fluorine atom in this compound could potentially enhance its binding affinity and selectivity to its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

6-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOEBXXXWHQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

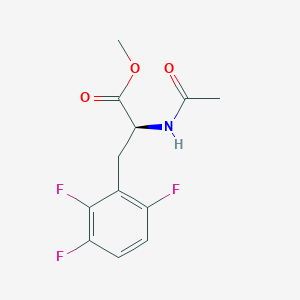

![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)